molecular formula C24H16F2N2O4 B3553536 (5E)-5-{3-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-{3-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B3553536
M. Wt: 434.4 g/mol
InChI Key: HNGMYNYTFIAHGQ-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-{3-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with fluorobenzyl and fluorophenyl groups

Properties

IUPAC Name

(5E)-1-(4-fluorophenyl)-5-[[3-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F2N2O4/c25-17-6-4-15(5-7-17)14-32-20-3-1-2-16(12-20)13-21-22(29)27-24(31)28(23(21)30)19-10-8-18(26)9-11-19/h1-13H,14H2,(H,27,29,31)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGMYNYTFIAHGQ-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{3-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzyl alcohol with 3-hydroxybenzaldehyde to form the intermediate 3-[(4-fluorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with 1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione under basic conditions to yield the final product.

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{3-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

(5E)-5-{3-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an inhibitor of specific enzymes.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-5-{3-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with molecular targets such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-{3-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 2
Reactant of Route 2
(5E)-5-{3-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

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